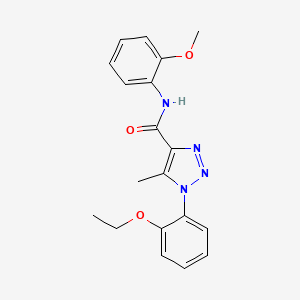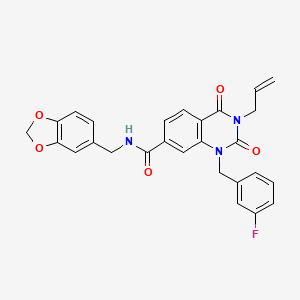![molecular formula C16H14N2O4S3 B11440053 2-({4-[(4-Methylphenyl)sulfonyl]-2-thien-2-yl-1,3-oxazol-5-yl}thio)acetamide](/img/structure/B11440053.png)
2-({4-[(4-Methylphenyl)sulfonyl]-2-thien-2-yl-1,3-oxazol-5-yl}thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxazole ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxazole intermediate.
Formation of the Sulfonamide Group: The final step involves the formation of the sulfonamide group by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene and oxazole rings may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the thiophene and oxazole rings.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the sulfonamide and oxazole groups.
Oxazole-5-carboxamide: Contains the oxazole ring but lacks the sulfonamide and thiophene groups.
Uniqueness
2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C16H14N2O4S3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H14N2O4S3/c1-10-4-6-11(7-5-10)25(20,21)15-16(24-9-13(17)19)22-14(18-15)12-3-2-8-23-12/h2-8H,9H2,1H3,(H2,17,19) |
InChI Key |
SWXDQRSZGMPGIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439979.png)
![8-(4-Ethylphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439984.png)
![Methyl 2-[(4-ethylphenyl)amino]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B11439985.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11439988.png)
![3-(3-chloro-2-methylphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439995.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11440003.png)


![3-(4-oxo-7-phenyl-2-sulfanyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanoic acid](/img/structure/B11440016.png)
![Cyclohexyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11440024.png)
![N-(4-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11440036.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11440039.png)
![N-[2-(4-chlorophenyl)ethyl]-4-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B11440046.png)
![Ethyl 2-[(piperidin-1-ylcarbonothioyl)amino]benzoate](/img/structure/B11440057.png)
